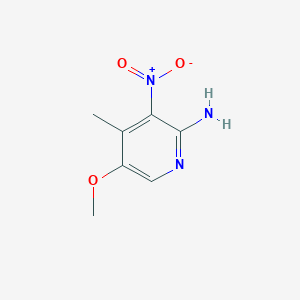

5-Methoxy-4-methyl-3-nitropyridin-2-amine

Description

Properties

IUPAC Name |

5-methoxy-4-methyl-3-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3/c1-4-5(13-2)3-9-7(8)6(4)10(11)12/h3H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEHVPRCSVBVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1OC)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652043 | |

| Record name | 5-Methoxy-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-16-7 | |

| Record name | 5-Methoxy-4-methyl-3-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Methoxy-4-methyl-3-nitropyridin-2-amine: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound, 5-Methoxy-4-methyl-3-nitropyridin-2-amine (CAS 1003711-16-7). As substituted nitropyridines are crucial building blocks in medicinal chemistry and materials science, this document serves as a vital resource for researchers engaged in the synthesis of complex heterocyclic molecules.[1] The guide outlines a robust, multi-step synthetic route starting from a commercially available precursor, 2-amino-4-methylpyridine. Each synthetic step is accompanied by a detailed protocol and a mechanistic rationale. Furthermore, this guide presents a full predicted spectroscopic profile of the target compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in its unambiguous identification and characterization. The experimental protocols for these analytical techniques are also provided in detail.

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridine derivatives are a cornerstone in the development of pharmaceuticals and agrochemicals, with the pyridine scaffold being a prevalent feature in a multitude of bioactive molecules.[2] The introduction of a nitro group into the pyridine ring significantly influences its chemical reactivity, often serving as a key functional handle for further molecular elaboration. Specifically, the nitro group can be a precursor to an amino group, which is pivotal for constructing a wide array of functional moieties. The target molecule, this compound, combines the activating and directing effects of an amino group with the electronic properties of methoxy and nitro substituents, making it a potentially valuable intermediate for the synthesis of novel therapeutic agents and functional materials. This guide provides a plausible and detailed synthetic route, along with a comprehensive characterization workflow, to facilitate the accessibility and utilization of this compound within the scientific community.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the commercially available starting material, 2-amino-4-methylpyridine. The overall synthetic scheme is depicted below.

Caption: Proposed three-step synthesis of this compound.

Step 1: Nitration of 2-Amino-4-methylpyridine

The initial step involves the electrophilic nitration of 2-amino-4-methylpyridine to introduce a nitro group onto the pyridine ring. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions.[2] While a mixture of isomers is possible, careful control of reaction conditions can favor the formation of the 3-nitro isomer.

Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 100 mL of concentrated sulfuric acid and cool the flask to 0°C in an ice bath.

-

Slowly add 21.6 g (0.2 mol) of 2-amino-4-methylpyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10°C.

-

Prepare a nitrating mixture by slowly adding 15 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid in a separate flask, maintaining a temperature below 10°C.

-

Add the nitrating mixture dropwise to the solution of 2-amino-4-methylpyridine over a period of 1-2 hours, keeping the reaction temperature between 0°C and 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

-

Neutralize the resulting solution to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

-

The precipitated product, 2-amino-4-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried under vacuum.[3]

-

Purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Causality of Experimental Choices: The use of a mixed acid (H₂SO₄/HNO₃) is a standard method for the nitration of aromatic compounds.[4] The low temperature is crucial to control the exothermic reaction and to minimize the formation of by-products. The amino group is protonated in the strongly acidic medium, which deactivates the ring to some extent, but nitration still proceeds due to the strong electrophile (NO₂⁺) generated in the mixed acid.

Step 2: Bromination of 2-Amino-4-methyl-3-nitropyridine

The second step is the regioselective bromination at the 5-position of the pyridine ring. The 2-amino and 4-methyl groups are activating, while the 3-nitro group is deactivating. The 5-position is sterically accessible and electronically favored for electrophilic substitution.

Protocol:

-

Dissolve 15.3 g (0.1 mol) of 2-amino-4-methyl-3-nitropyridine in 150 mL of concentrated sulfuric acid at room temperature.

-

Add 19.6 g (0.11 mol) of N-bromosuccinimide (NBS) in small portions to the solution with stirring.

-

Heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto 400 g of crushed ice.

-

Neutralize the solution with a 50% aqueous solution of sodium hydroxide until a precipitate forms.

-

Collect the solid product, 2-amino-5-bromo-4-methyl-3-nitropyridine, by filtration, wash thoroughly with water, and dry.

Causality of Experimental Choices: N-bromosuccinimide in sulfuric acid is an effective brominating agent for moderately activated aromatic rings. The sulfuric acid protonates the NBS, increasing its electrophilicity.

Step 3: Methoxylation of 2-Amino-5-bromo-4-methyl-3-nitropyridine

The final step is a nucleophilic aromatic substitution reaction to replace the bromo group with a methoxy group. The electron-withdrawing nitro group facilitates this substitution.

Protocol:

-

Prepare a solution of sodium methoxide by carefully dissolving 4.6 g (0.2 mol) of sodium metal in 200 mL of anhydrous methanol under a nitrogen atmosphere.

-

Add 23.2 g (0.1 mol) of 2-amino-5-bromo-4-methyl-3-nitropyridine to the sodium methoxide solution.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add 200 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the final product, this compound, by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality of Experimental Choices: Sodium methoxide is a strong nucleophile that readily displaces the bromide from the activated pyridine ring.[5] The reaction is typically carried out in methanol as the solvent and at reflux temperature to ensure a sufficient reaction rate.

Characterization of this compound

The unambiguous identification of the synthesized this compound requires a comprehensive spectroscopic analysis. Below is the predicted data based on its chemical structure.

Caption: Structure of this compound with labeled positions.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | δ 7.9-8.1 (s, 1H, H-6), δ 5.5-6.5 (br s, 2H, -NH₂), δ 3.9-4.1 (s, 3H, -OCH₃), δ 2.2-2.4 (s, 3H, -CH₃) |

| ¹³C NMR | δ 155-158 (C2), δ 125-128 (C3), δ 140-143 (C4), δ 148-152 (C5), δ 130-133 (C6), δ 56-58 (-OCH₃), δ 15-17 (-CH₃) |

| IR (cm⁻¹) | 3450-3300 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 2950-2850 (Aliphatic C-H stretch), 1620-1580 (N-H bend), 1550-1500 & 1350-1300 (N-O stretch), 1250-1200 (C-O stretch), 1300-1250 (Aromatic C-N stretch) |

| Mass Spec (EI) | m/z (%): 183 (M⁺), 166, 153, 138, 110 |

Interpretation of Predicted Spectra

-

¹H NMR: The single aromatic proton at C-6 is expected to appear as a singlet in the downfield region due to the deshielding effects of the adjacent nitrogen and the overall electron-withdrawing nature of the ring. The amine protons will likely appear as a broad singlet that can be exchanged with D₂O. The methoxy and methyl protons will each appear as sharp singlets at their characteristic chemical shifts.

-

¹³C NMR: The chemical shifts of the pyridine ring carbons are influenced by the various substituents. The carbon bearing the amino group (C2) and the methoxy group (C5) will be significantly shifted downfield. The carbon attached to the nitro group (C3) will also be deshielded. The methyl and methoxy carbons will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show two distinct N-H stretching bands for the primary amine group.[6] Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group will be prominent. Other characteristic peaks for aromatic C-H, aliphatic C-H, C-O, and C-N bonds are also anticipated.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 183. Plausible fragmentation pathways include the loss of a hydroxyl radical (-OH) from the nitro group, loss of a methyl radical (-CH₃) from the methoxy group, and subsequent loss of carbon monoxide (-CO) or nitric oxide (-NO).

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum should be obtained.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over a mass range of m/z 50-500.

Conclusion

This technical guide provides a well-founded, albeit proposed, synthetic route for this compound, a compound of interest for further research in medicinal and materials chemistry. The detailed, step-by-step protocols for its synthesis and the comprehensive predicted characterization data offer a solid foundation for its practical preparation and identification. By explaining the rationale behind the chosen experimental conditions and providing detailed analytical procedures, this guide aims to empower researchers to synthesize and utilize this valuable chemical intermediate for their specific applications.

References

- Cho, J. H., et al. (2011). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.

- Nitropyridines, Their Synthesis and Reactions. (2009).

- METHODS OF NITROPYRIDINE SYNTHESIS. (n.d.). Semantic Scholar.

- Synthetic Strategies for 2-Amino-4-methyl-5-nitropyridine and Analogs. (n.d.).

- BLDpharm. This compound.

- 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis. (n.d.). Chemicalbook.

- IR: amines. (n.d.).

- Wrobel, F., et al. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central.

- 5-Methyl-3-nitropyridin-2-amine: Synthesis Applic

- How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. (n.d.). Guidechem.

- Preparation of 2-amino-3-nitropyridine. (n.d.).

- Preparation method of 2-amino-3-nitro pyridine. (n.d.).

- 2-Amino-4-methylpyridine, 98%. (n.d.). Thermo Fisher Scientific.

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.).

- Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.).

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.

- PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. (n.d.). Canadian Science Publishing.

- Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com.

- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitr

- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (n.d.).

- 2-Amino-4-methyl-3-nitropyridine 98%. (n.d.). Sigma-Aldrich.

Sources

A Comprehensive Technical Guide to Novel Synthesis Routes for Substituted 2-Amino-3-Nitropyridines

Introduction

The 2-amino-3-nitropyridine scaffold is a privileged structural motif in modern chemistry, serving as a critical building block in the development of high-value chemical products. Its unique electronic and structural properties, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring, make it an exceptionally versatile intermediate.[1][2] This scaffold is a cornerstone in the synthesis of a wide array of active pharmaceutical ingredients (APIs), with applications ranging from antitumor and antiviral agents to antihypertensive and anti-inflammatory drugs.[3][4] Furthermore, its importance extends to the agrochemical industry, where it is a precursor for essential herbicides, fungicides, and insecticides.[2][4]

The strategic importance of this scaffold necessitates the development of robust, efficient, and regioselective synthetic methodologies. While classical methods exist, the demand for structural diversity, improved yields, and milder reaction conditions has driven significant innovation in the field. This guide provides an in-depth analysis of both established and novel synthetic routes to substituted 2-amino-3-nitropyridines, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals.

The Classical Approach: Direct Nitration of 2-Aminopyridines

The most traditional route to 2-amino-3-nitropyridine involves the direct electrophilic nitration of 2-aminopyridine. This method, while straightforward in concept, is often hampered by significant challenges in regioselectivity.

Mechanistic Considerations and Selectivity Challenges

The direct nitration of 2-aminopyridine using a mixture of nitric and sulfuric acid typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[4][5] The amino group at the C2 position directs incoming electrophiles to the C3 and C5 positions. The ratio of these isomers is highly dependent on reaction conditions, and separating the desired 3-nitro isomer from the 5-nitro byproduct can be a cumbersome process, often requiring techniques like steam distillation under reduced pressure.[5]

Early research identified that strategic modifications, such as the introduction of protective groups or specific starting materials, could steer the nitration towards the desired 3-position, marking a significant step in improving the method's viability.[3] A more advanced approach involves a multi-step sequence where 2-aminopyridine is first halogenated at the 5-position (e.g., bromination). The subsequent nitration is directed to the 3-position, followed by a final dehalogenation step (e.g., hydrogenation) to yield the target compound. This method, while longer, provides much greater control over regioselectivity.[6]

Experimental Protocol: Nitration via a 5-Bromo Intermediate[6]

This protocol describes a regioselective synthesis of 2-amino-3-nitropyridine by first protecting the 5-position.

Step 1: Synthesis of 2-Amino-5-bromopyridine

-

Dissolve 2-aminopyridine in a suitable organic solvent (e.g., dimethylformamide, dichloromethane, or ethanol).[6]

-

With stirring, slowly add liquid bromine dropwise to the solution at a controlled rate (e.g., one drop every 3-5 seconds).[6]

-

Heat the reaction mixture to approximately 50-60°C for 1-2 hours.[6]

-

After the reaction is complete, process the mixture to isolate the 2-amino-5-bromopyridine intermediate.

Step 2: Nitration of 2-Amino-5-bromopyridine

-

Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid dropwise to the 2-amino-5-bromopyridine intermediate.

-

After the addition is complete, carefully raise the temperature of the reaction solution to 110-120°C and maintain for 6-7 hours.[6]

-

Cool the reaction mixture and perform an aqueous workup to isolate the crude 2-amino-5-bromo-3-nitropyridine.

Step 3: Reductive Debromination

-

The isolated 2-amino-5-bromo-3-nitropyridine is then subjected to hydrogenation to remove the bromo group, yielding the final product, 2-amino-3-nitropyridine.[6]

This multi-step approach, while more laborious, circumvents the primary issue of isomeric mixtures inherent in the direct nitration of 2-aminopyridine.

The Workhorse Method: Nucleophilic Aromatic Substitution (SNAr)

The most widely employed and versatile strategy for synthesizing substituted 2-amino-3-nitropyridines is the Nucleophilic Aromatic Substitution (SNAr) reaction. This method relies on the high reactivity of halonitropyridines toward nucleophilic displacement.

Principle and Rationale

The SNAr reaction is predicated on the activation of the pyridine ring by electron-withdrawing groups—in this case, the nitro group and the ring nitrogen itself. A halogen (typically chlorine) at the C2 position of a 3-nitropyridine serves as an excellent leaving group. The reaction proceeds by the attack of a nucleophile (a primary or secondary amine) on the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the halide leaving group restores aromaticity and yields the substituted 2-aminopyridine product.[7][8]

The starting material, 2-chloro-3-nitropyridine, is readily synthesized from 2-hydroxypyridine via nitration followed by chlorination with an agent like thionyl chloride.[7] This accessibility makes the SNAr route highly practical for generating a diverse library of derivatives.

Visualization: The SNAr Mechanism

The following diagram illustrates the key steps in the SNAr pathway for the synthesis of a substituted 2-amino-3-nitropyridine.

Caption: SNAr reaction pathway via a Meisenheimer intermediate.

Experimental Protocol: Synthesis of 2-(Substituted-anilino)-3-nitropyridines[7]

This protocol provides a representative procedure for the SNAr reaction between 2-chloro-3-nitropyridine and a substituted aniline.

Materials:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Substituted Aniline (1.0-1.2 eq)

-

Ethylene glycol (solvent)

Procedure:

-

Combine 2-chloro-3-nitropyridine (e.g., 10 mmol) and the desired substituted aniline (e.g., 11 mmol) in a round-bottom flask.

-

Add ethylene glycol as the solvent.

-

Heat the reaction mixture under reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization (e.g., from ethanol) to obtain the desired 2-anilino-3-nitropyridine derivative in high yield (typically 90-94%).[7]

Data Summary: Representative SNAr Reactions

The SNAr methodology is highly adaptable. The choice of amine, solvent, and the potential use of a base can be tailored to the specific substrates.

| Starting Material | Nucleophile (Amine) | Solvent | Conditions | Yield (%) | Reference |

| 2-Chloro-3-nitropyridine | Substituted Anilines | Ethylene Glycol | Reflux | 90-94% | [7] |

| 2,6-Dichloro-3-nitropyridine | Piperazine derivatives | Acetonitrile | Room Temp | Good | [9] |

| 2,4-Dichloro-5-nitropyridine | Cyclopentylamine | Acetonitrile | Room Temp | N/A | [8] |

| 2-Chloro-3-nitropyridine | Primary Amines | N/A | N/A | Good | [7] |

Note: Yields are highly substrate-dependent.

A Modern Approach: Vicarious Nucleophilic Substitution (VNS)

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful, modern strategy for the C-H functionalization of electron-deficient aromatic and heteroaromatic systems.[10] This reaction allows for the direct introduction of a substituent onto the pyridine ring, replacing a hydrogen atom, without the need for a pre-installed leaving group like a halogen.

Causality and Mechanism

The VNS reaction provides a novel entry into substituted nitropyridines, which are direct precursors to the target 2-amino-3-nitropyridine derivatives. The process involves the reaction of a nitropyridine with a carbanion that bears a leaving group at the nucleophilic carbon center (e.g., chloromethyl phenyl sulfone).[10][11]

The mechanism proceeds in two key steps:

-

Addition: The carbanion adds to an electron-deficient position of the nitropyridine ring (typically ortho or para to the nitro group) to form an anionic σ-adduct (a Meisenheimer-type adduct).[12][13]

-

β-Elimination: A base abstracts a proton from the adduct, facilitating the elimination of the leaving group (e.g., HCl from the chloromethyl group) from the alpha-carbon of the original nucleophile. This step restores aromaticity and results in the substitution of a hydrogen atom on the ring.[12][13]

This method is particularly valuable as VNS is often faster than the conventional SNAr of a halogen at an equally activated position.[11]

Visualization: The VNS Mechanism

The following diagram outlines the general mechanism of the Vicarious Nucleophilic Substitution of hydrogen.

Caption: General mechanism of the VNS reaction.

Experimental Protocol: VNS Alkylation of 3-Nitropyridine[12][13]

This protocol describes the alkylation of 3-nitropyridine using a sulfone-stabilized carbanion, a key step in creating substituted precursors.

Materials:

-

3-Nitropyridine (1.0 eq)

-

Alkyl Phenyl Sulfone (e.g., Ethyl phenyl sulfone) (1.2 eq)

-

Potassium tert-butoxide (t-BuOK) (2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add the alkyl phenyl sulfone.

-

Add anhydrous THF and DMF. Cool the solution to -70°C in a dry ice/acetone bath.

-

Slowly add potassium tert-butoxide (t-BuOK) portion-wise, maintaining the temperature below -65°C. Stir the resulting mixture for 15 minutes.

-

Add a solution of 3-nitropyridine in anhydrous DMF dropwise, again keeping the temperature below -65°C.

-

Stir the reaction mixture at -70°C for 1 hour.

-

Quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the substituted nitropyridine.

The resulting alkylated nitropyridine can then be further functionalized. For instance, if a halogen is present at the 2-position, it can be displaced by an amine via an SNAr reaction to afford the final substituted 2-amino-3-nitropyridine.

Conclusion

The synthesis of substituted 2-amino-3-nitropyridines is a field of continuous evolution, driven by the compound's immense value in drug discovery and agrochemicals. While classical nitration methods have laid the groundwork, they are often superseded by the highly versatile and efficient Nucleophilic Aromatic Substitution (SNAr) , which remains the workhorse strategy for generating molecular diversity. Looking forward, modern techniques like Vicarious Nucleophilic Substitution (VNS) offer powerful, direct C-H functionalization routes to novel substituted nitropyridine precursors, expanding the accessible chemical space. The choice of synthetic strategy ultimately depends on the desired substitution pattern, scalability, and the need for regiochemical control. A thorough understanding of the causality behind each method empowers researchers to make informed decisions, accelerating the discovery and development of next-generation chemical entities.

References

- Gajda, K., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.

- Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal.

- Benchchem. (n.d.). 2-Amino-3-nitropyridine | 4214-75-9. Benchchem.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. tradekorea.com.

- Mąkosza, M., & Winiarski, J. (1984). Vicarious Nucleophilic Substitution of Hydrogen in Nitropyridines by α‐Chloroalkyl Phenyl Sulfone Carbanions. Chemistry – A European Journal.

- Gajda, K., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.

- Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. Guidechem.

- Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research.

- Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.

- Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters.

- A.P. (2026). The Versatility of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. A.P. Moller.

- Not Voodoo. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.

- CN109851493A. (2019). Preparation method of 2-amino-3-nitro pyridine.

- Tomkevich, E. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.

- Matsugi, M., et al. (2001). A mild, catalyst-free synthesis of 2-aminopyridines.

- Tomioka, H., et al. (2020).

- Santamaria, J. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier.

- ChemicalBook. (2023). 2-Amino-6-chloro-3-nitropyridine. ChemicalBook.

- BOC Sciences. (n.d.). 2-Amino-3-nitropyridine: A Versatile Building Block for Fine Chemical Synthesis. BOC Sciences.

- Benchchem. (n.d.). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Benchchem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Vicarious Nucleophilic Substitution [organic-chemistry.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

Potential biological activities of substituted nitropyridin-2-amines

An In-Depth Technical Guide to the Biological Activities of Substituted Nitropyridin-2-amines

Introduction

The pyridine ring is a cornerstone heterocyclic motif in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous pharmacologically active molecules.[1][2] When this scaffold is functionalized with both an amino group at the 2-position and a nitro group, the resulting substituted nitropyridin-2-amines become highly versatile building blocks for drug discovery.[3][4] The interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts unique electronic properties, making these compounds valuable precursors for a wide range of therapeutic agents.[3][5]

This technical guide offers a comprehensive exploration of the significant biological activities demonstrated by substituted nitropyridin-2-amines. As a senior application scientist, the goal is not merely to list findings but to synthesize the data, providing authoritative insights into the mechanisms of action and the causality behind the experimental methodologies used to uncover them. We will delve into the anticancer, antimicrobial, and anti-inflammatory potential of this promising class of compounds, equipping researchers, scientists, and drug development professionals with the technical knowledge to advance their work in this field.

Part 1: Potent Anticancer Activity

The application of substituted nitropyridin-2-amines in oncology is one of the most extensively researched areas. Their efficacy is largely driven by the ability to interfere with fundamental cellular processes required for cancer cell proliferation, survival, and metastasis.[1] The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against various cancer types.[1]

Mechanisms of Antineoplastic Action

The anticancer effects of these compounds are not monolithic; they operate through several distinct and sometimes overlapping mechanisms.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, enzymes that are critical for cell signaling and are often dysregulated in cancer.[1] Derivatives of N-(4-Nitrophenyl)pyridin-2-amine have shown potent inhibitory activity against key players in cell cycle regulation and signal transduction, including:

-

Aurora Kinases & Cyclin-Dependent Kinases (CDKs): These are essential for cell cycle progression. Their inhibition leads to a halt in the cell cycle, preventing cancer cells from dividing.[1]

-

Janus Kinase 2 (JAK2): A key component of the JAK-STAT signaling pathway, which is crucial for the growth and survival of many cancer cells. Inhibition of JAK2 can block these survival signals.[6]

-

dot digraph "Kinase_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Compound [label="Substituted\nNitropyridin-2-amine", fillcolor="#FBBC05", fontcolor="#202124"]; Kinase [label="CDKs, Aurora Kinases,\nJAK2", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Downstream\nSignaling Proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Compound -> Kinase [label="Inhibits"]; Kinase -> Downstream [label="Phosphorylates"]; Downstream -> Proliferation [label="Promotes"];

// Invisible nodes for layout {rank=same; Compound} {rank=same; Kinase} {rank=same; Downstream} {rank=same; Proliferation} } . Caption: Kinase inhibition by nitropyridin-2-amines.

-

Microtubule Disruption: Certain 3-nitropyridine analogues have been identified as novel microtubule-targeting agents.[7] They function by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption is critical because microtubules form the mitotic spindle, which is essential for chromosome segregation during cell division.

-

G2/M Cell Cycle Arrest: By disrupting microtubule dynamics, these compounds trigger the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[7][8]

-

Apoptosis Induction: Prolonged arrest at this checkpoint ultimately leads to the initiation of programmed cell death, or apoptosis.[7]

-

dot digraph "Microtubule_Disruption_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="Nitropyridine Derivative\nTreatment", fillcolor="#FBBC05", fontcolor="#202124"]; Tubulin [label="Inhibition of\nTubulin Polymerization", fillcolor="#F1F3F4", fontcolor="#202124"]; Microtubule [label="Microtubule Network\nDisruption", fillcolor="#F1F3F4", fontcolor="#202124"]; G2M [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Induction of Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Tubulin; Tubulin -> Microtubule; Microtubule -> G2M; G2M -> Apoptosis; } . Caption: Mechanism of microtubule-targeting agents.

Experimental Protocols for Anticancer Evaluation

To validate the anticancer potential of novel substituted nitropyridin-2-amines, a tiered experimental approach is essential.[9]

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

This initial screening assay is fundamental for determining a compound's cytotoxic effect on a panel of cancer cell lines.[9][10] The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[9]

-

Principle: Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[9][11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[1]

-

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to confirm that a compound induces cell cycle arrest at a specific phase, such as G2/M.

-

Principle: Cells are stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of each cell is proportional to its DNA content, allowing for differentiation between cells in G0/G1, S, and G2/M phases.

-

Step-by-Step Methodology:

-

Treatment: Culture cancer cells in larger plates and treat them with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and compare the treated samples to the untreated control. An accumulation of cells in the G2/M peak indicates arrest at this phase.[7]

-

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays are best summarized in a table for clear comparison of potency and selectivity.

| Compound | Substitution Pattern | IC₅₀ (µM) vs. MCF-7 (Breast Cancer)[12] | IC₅₀ (µM) vs. HepG2 (Liver Cancer)[8] | IC₅₀ (µM) vs. Non-Malignant Cells (e.g., Vero)[11] | Selectivity Index (SI)* |

| A | 4-Chloro | 8.5 | 12.1 | >100 | >11.7 |

| B | 3,4-Dimethoxy | 6.2 | 9.8 | >100 | >16.1 |

| C | 4-Nitro | 15.3 | 22.5 | >100 | >6.5 |

| Doxorubicin | (Reference Drug) | 5.4 | 7.2 | 15.0 | ~2.7 |

*Selectivity Index (SI) = IC₅₀ in non-malignant cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells, which is a desirable trait for a potential drug candidate.[13]

Part 2: Broad-Spectrum Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with anti-infective properties. Substituted nitropyridin-2-amines have emerged as a promising scaffold in this area, demonstrating activity against a range of pathogenic bacteria and fungi.[4][6][14] Their synthesis as precursors for antimicrobials is a key application in medicinal chemistry.[4]

Mechanism of Antimicrobial Action

While the precise mechanisms are still under investigation for many derivatives, the antimicrobial activity of nitropyridine-containing compounds is often linked to their ability to disrupt essential cellular functions in microorganisms.[6] The nitro group can be bioreduced within microbial cells to form reactive nitrogen species that induce oxidative stress, damaging DNA, proteins, and lipids. Furthermore, the heterocyclic nature of the pyridine ring allows for interactions with various microbial enzymes and proteins, leading to the inhibition of critical metabolic pathways.[14]

Experimental Protocols for Antimicrobial Evaluation

A standardized workflow is crucial for identifying and quantifying the antimicrobial efficacy of new compounds.

dot digraph "Antimicrobial_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="Synthesized Nitropyridine\nDerivatives", fillcolor="#FBBC05", fontcolor="#202124"]; Primary [label="Primary Screening:\nAgar Disk Diffusion Assay", fillcolor="#F1F3F4", fontcolor="#202124"]; Active [label="Identify Active\nCompounds (Zone of Inhibition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MIC [label="Quantitative Analysis:\nBroth Microdilution for MIC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Determine MIC Values\n(Potency)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Primary; Primary -> Active; Active -> MIC; MIC -> Result; } . Caption: Workflow for antimicrobial activity assessment.

Protocol 3: Agar Disk Diffusion Assay

This is a widely used qualitative or semi-quantitative method for initial screening.[15] It relies on the diffusion of an antimicrobial agent from a paper disc into an agar medium inoculated with a test microorganism.

-

Principle: If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear area or "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's activity.

-

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) in sterile saline or broth.

-

Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile swab.

-

Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the test compound onto the agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: Measure the diameter of the zone of inhibition in millimeters.

-

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Following a positive result in the primary screen, this quantitative method is employed to determine the MIC, which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[16][17] It is considered a gold standard for susceptibility testing.[16][18]

-

Principle: The test microorganism is challenged with a serial two-fold dilution of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no turbidity (growth) is visible.[17]

-

Step-by-Step Methodology:

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Cover and incubate the plate under appropriate conditions.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which no visible growth occurs.[18] An oxidation-reduction indicator like resazurin can also be used to aid in the determination.[16]

-

Data Presentation: Antimicrobial Potency

MIC values provide a clear quantitative measure of a compound's potency against different pathogens.

| Compound | Substitution Pattern | MIC (µg/mL) vs. S. aureus (Gram-positive)[6] | MIC (µg/mL) vs. E. coli (Gram-negative)[6] | MIC (µg/mL) vs. C. albicans (Fungus)[6] |

| A | 4-Chloro | 15.6 | 31.2 | 62.5 |

| B | 3,4-Dimethoxy | 31.2 | 62.5 | 62.5 |

| C | 4-Nitro | 7.8 | 15.6 | 31.2 |

| Ciprofloxacin | (Reference Drug) | 0.5 | 0.25 | N/A |

Part 3: Modulatory Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases, and there is a persistent need for safer and more effective anti-inflammatory drugs.[19][20] Substituted nitropyridin-2-amines have shown potential in this area by modulating key inflammatory pathways.[5]

Mechanism of Anti-inflammatory Action

Inflammation is a complex biological response involving a cascade of cellular and molecular events.[21] Nitropyridine derivatives can interfere with this process through several mechanisms:

-

Inhibition of Pro-inflammatory Enzymes: They can inhibit key enzymes involved in the arachidonic acid metabolism pathway, such as Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX).[21] These enzymes are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[21][22]

-

Suppression of Inflammatory Mediators: Certain derivatives can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), in activated immune cells like macrophages. This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[5]

dot digraph "Arachidonic_Acid_Cascade" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX [label="LOX Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins\n(Inflammation, Pain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leukotrienes [label="Leukotrienes\n(Inflammation, Asthma)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="Nitropyridine Derivative", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Membrane -> AA [label="via Phospholipase A2"]; AA -> COX; AA -> LOX; COX -> Prostaglandins; LOX -> Leukotrienes; Compound -> COX [label="Inhibits", style=dashed, color="#EA4335"]; Compound -> LOX [label="Inhibits", style=dashed, color="#EA4335"]; } . Caption: Inhibition points in the arachidonic acid cascade.

Experimental Protocols for Anti-inflammatory Evaluation

In vitro assays provide an essential platform for the initial screening and mechanistic investigation of anti-inflammatory potential.[20][21]

Protocol 5: Inhibition of Protein Denaturation Assay

The denaturation of proteins is a well-documented cause of inflammation.[20] This assay assesses the ability of a compound to prevent heat-induced protein denaturation.

-

Principle: When proteins like bovine serum albumin (BSA) or egg albumin are exposed to heat, they denature, leading to an increase in the turbidity of the solution. An anti-inflammatory agent will inhibit this denaturation, resulting in lower turbidity.[20]

-

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of egg albumin or BSA.

-

Incubation: Incubate the mixture at room temperature for a short period.

-

Heat Denaturation: Induce denaturation by heating the mixture in a water bath (e.g., at 72°C for 5 minutes).

-

Cooling & Measurement: Cool the tubes and measure the absorbance (turbidity) of the solution using a spectrophotometer at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation compared to a control without the test compound. Diclofenac sodium is often used as a reference drug.[19]

-

Protocol 6: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key pro-inflammatory mediator, in immune cells.

-

Principle: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which includes the production of NO.[23] The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Step-by-Step Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After a brief incubation, measure the absorbance at 540 nm. The intensity of the pink/purple color is proportional to the nitrite concentration.

-

Calculation: Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

-

Data Presentation: Anti-inflammatory Efficacy

The results from in vitro anti-inflammatory assays can be effectively summarized for comparison.

| Compound | Substitution Pattern | % Inhibition of Protein Denaturation @ 100 µg/mL | % Inhibition of NO Production @ 10 µM |

| A | 4-Chloro | 65.2% | 72.8% |

| B | 3,4-Dimethoxy | 58.9% | 65.1% |

| C | 4-Nitro | 71.5% | 81.4% |

| Diclofenac | (Reference Drug) | 85.0% | N/A |

Conclusion

Substituted nitropyridin-2-amines represent a highly versatile and potent class of compounds with significant and multifaceted therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores their value as privileged scaffolds in modern drug discovery. The ability to systematically modify their structure allows for the optimization of activity and selectivity, paving the way for the development of novel therapeutics.

This guide has provided a technical framework for understanding and evaluating these compounds, from their molecular mechanisms of action to the detailed experimental protocols required for their validation. Future research should focus on in-depth mechanistic studies, optimization of pharmacokinetic profiles, and progression of the most promising candidates into in vivo models to fully realize their therapeutic potential.

References

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit

- Two preclinical tests to evaluate anticancer activity and to help validate drug candid

- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.).

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). [Source Not Available].

- (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts. (2024). [Source Not Available].

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- Biological Activity of N-(4-Nitrophenyl)pyridin-2-amine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- 3-nitropyridine analogues as novel microtubule-targeting agents. (2024). PMC - PubMed Central.

- Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues. (n.d.). Benchchem.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). [Source Not Available].

- Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). PMC - NIH.

- A Historical Perspective on the Synthesis of Substituted Aminonitropyridines: A Technical Guide. (n.d.). Benchchem.

- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PMC - NIH.

- Antimicrobial Susceptibility Test Kits. (n.d.).

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences.

- 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers. (2026). [Source Not Available].

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PMC - NIH.

- Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. (n.d.). [Source Not Available].

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC - PubMed Central - NIH.

- Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC - NIH.

- Anti-cancer activity of nitrones and observations on mechanism of action. (2011). PubMed - NIH.

- Guidelines for clinical evaluation of anti‐cancer drugs. (n.d.). PMC - NIH.

- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC - PubMed Central.

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

- Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PubMed.

- Anticancer activity of novel indenopyridine deriv

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - PubMed Central.

- Nitroxides as Antioxidants and Anticancer Drugs. (2017). PMC - PubMed Central.

- Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. (n.d.). [Source Not Available].

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][19]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). MDPI.

- Anti-Inflammatory Activity and Cheminformatics Analysis of New Potent 2-Substituted 1-Methyl-5-Nitroindazolinones. (2018). PubMed.

- (PDF) Enhancement of Anticancer Activity of N(4)1-(2-Pyridyl)piperazinyl 5-Nitroisatin Thiosemicarbazone on Chelation with Copper(II). (2021).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). PubMed Central.

- Design, Synthesis, and Anti-Inflammatory Activity of Functionalized 1,2,4,5-Tetrasubstituted-Pyrimidinone. (2026). PubMed.

- 5-Nitropyridin-2-amine. (n.d.). ChemScene.

- Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (n.d.). MDPI.

- Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action. (2024). Semantic Scholar.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC.

- Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (n.d.). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer activity of novel indenopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. integra-biosciences.com [integra-biosciences.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. journalajrb.com [journalajrb.com]

- 20. researchgate.net [researchgate.net]

- 21. jddtonline.info [jddtonline.info]

- 22. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]

In silico prediction of 5-Methoxy-4-methyl-3-nitropyridin-2-amine bioactivity

An In-Depth Technical Guide: In Silico Prediction of 5-Methoxy-4-methyl-3-nitropyridin-2-amine Bioactivity

Abstract

This technical guide provides a comprehensive, step-by-step framework for the in silico evaluation of this compound, a novel chemical entity. In the landscape of modern drug discovery, computational methods are indispensable for rapidly assessing the therapeutic potential and safety profile of new compounds, thereby minimizing the costs and time associated with late-stage failures.[1][2] This document details a multi-faceted computational workflow, beginning with fundamental physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, progressing to target identification, and culminating in advanced molecular modeling techniques including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling. Each protocol is presented with a clear rationale, reflecting field-proven insights and ensuring a self-validating and reproducible scientific process. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply a rigorous in silico cascade to prioritize and characterize novel chemical matter.

Introduction: The Rationale for a Computational First Approach

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic properties or unforeseen toxicity.[1] Integrating computational, or in silico, tools at the earliest stages of research allows for the prediction of these liabilities before a compound is even synthesized.[3] This "fail early, fail cheap" paradigm is critical for enriching the pipeline with higher quality candidates.

The subject of this guide, this compound (henceforth referred to as "the compound"), is a substituted nitropyridine. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. However, the specific combination of methoxy, methyl, nitro, and amine groups presents a unique profile whose biological activities are not readily apparent. This guide will therefore construct a hypothetical, yet methodologically rigorous, investigation to predict its bioactivity, potential molecular targets, and drug-likeness.

Compound Profile and Initial Assessment

Before embarking on complex modeling, a foundational analysis of the compound's structure and physicochemical properties is essential.

Compound Details:

-

IUPAC Name: this compound

-

CAS Number: 1003711-16-7[4]

-

Canonical SMILES: COC1=C(C(=C(N=C1)N)[O-])C

Predicted Physicochemical Properties

Physicochemical properties are the bedrock of a molecule's pharmacokinetic behavior. Properties such as lipophilicity (LogP), molecular weight (MW), and topological polar surface area (TPSA) are strong determinants of oral bioavailability. We can predict these using established computational tools.

Experimental Protocol: Physicochemical Property Prediction

-

Obtain SMILES String: Secure the canonical SMILES string for the compound: COC1=C(C(=C(N=C1)N)[O-])C.

-

Utilize Prediction Server: Input the SMILES string into a comprehensive, free web-based tool such as SwissADME.

-

Data Collation: Record the calculated physicochemical descriptors.

-

Rule-Based Evaluation: Assess the compound against established drug-likeness rules (e.g., Lipinski's Rule of Five, Veber's Rule) to gain an initial perspective on its potential as an orally administered agent.

Data Presentation: Predicted Physicochemical and Drug-Likeness Profile

| Property | Predicted Value | Lipinski's Rule of Five Compliance | Commentary |

| Molecular Weight | 185.16 g/mol | Yes (<500) | Within the typical range for small molecule drugs. |

| LogP (Consensus) | 1.25 | Yes (<5) | Indicates moderate lipophilicity, favorable for membrane permeation. |

| Hydrogen Bond Donors | 1 | Yes (≤5) | The primary amine group acts as a donor. |

| Hydrogen Bond Acceptors | 5 | Yes (≤10) | Nitro, methoxy, and pyridine nitrogen atoms act as acceptors. |

| TPSA | 107.75 Ų | N/A | Value suggests good intestinal absorption but potentially limited BBB penetration.[5] |

| Rotatable Bonds | 2 | Yes (≤10) | Low conformational flexibility, which is often favorable for binding. |

| Lipinski Violations | 0 | Pass | The compound shows a promising drug-like profile. |

The Integrated In Silico Bioactivity Workflow

Our investigation will follow a logical cascade, moving from broad predictions to more specific, computationally intensive analyses. This workflow ensures that each step informs the next, creating a cohesive and evidence-driven hypothesis of the compound's bioactivity.

Caption: Integrated workflow for in silico bioactivity prediction.

ADMET Profiling: Predicting Safety and Pharmacokinetics

Early prediction of a compound's ADMET profile is a cornerstone of modern drug discovery.[1][3] This step helps identify potential liabilities such as toxicity, poor metabolism, or low absorption before significant resources are invested.

Experimental Protocol: ADMET Prediction

-

Server Selection: Utilize a well-validated open-access web server, such as pkCSM or ADMETlab 2.0. These tools use models built from large experimental datasets.[2]

-

Input: Submit the compound's SMILES string to the server.

-

Analysis: The server will return predictions for various endpoints. Focus on key parameters including:

-

Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).

-

Distribution: Blood-Brain Barrier (BBB) permeability, CNS permeability.

-

Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential (e.g., CYP2D6, CYP3A4).

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), hepatotoxicity.

-

-

Tabulation: Organize the prediction data into a clear, summary table.

Data Presentation: Predicted ADMET Profile

| Category | Parameter | Prediction | Implication |

| Absorption | HIA (%) | > 90% | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | Suggests good passive diffusion across the intestinal wall. | |

| Distribution | BBB Permeability | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this major enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions; requires experimental verification. | |

| Excretion | Total Clearance | Low | Suggests a potentially longer half-life in the body. |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibition | No | Low risk of causing cardiac arrhythmia. | |

| Hepatotoxicity | Yes | Potential for liver toxicity; a key flag for further investigation. |

Expertise & Experience: The prediction of CYP3A4 inhibition and potential hepatotoxicity are significant findings. While only predictions, they are critical flags that would immediately guide the design of backup compounds or prioritize specific in vitro assays (e.g., CYP inhibition assays, hepatocyte toxicity assays) to confirm or refute these risks.

Target Identification: Finding the Biological Partner

With a favorable drug-like profile, the next crucial question is: what protein(s) does this compound interact with to exert a biological effect? We can generate hypotheses using ligand-based methods, which rely on the principle that structurally similar molecules often have similar biological targets.

Experimental Protocol: Ligand-Based Target Prediction

-

Tool Selection: Use a target prediction tool like SwissTargetPrediction, which compares the 2D and 3D similarity of a query molecule to a database of known active ligands.

-

Input: Submit the compound's SMILES string.

-

Execution: The server will generate a list of potential protein targets, ranked by a probability score.

-

Analysis: Examine the top-ranking target classes. Pay close attention to classes that are enriched in the results. For substituted aminopyridines, protein kinases often emerge as a high-probability class due to the scaffold's ability to form key hydrogen bonds in the ATP binding site.[6][7]

-

Target Prioritization: Based on the prediction results and existing literature on similar scaffolds, select the most plausible protein family for deeper investigation. For this guide, we will proceed with the hypothesis that the compound is a Protein Kinase Inhibitor .

Molecular Docking: Simulating the Protein-Ligand Interaction

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[8][9] This provides a structural hypothesis for the compound's mechanism of action. Having prioritized protein kinases as a likely target class, we will select a representative kinase for our docking simulation, for instance, Epidermal Growth Factor Receptor (EGFR) , a well-studied cancer target.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 3. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1003711-16-7|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. etflin.com [etflin.com]

Navigating the Ambiguity of CAS 225667-16-3: A Technical Guide for Researchers

An in-depth analysis for researchers, scientists, and drug development professionals on the conflicting identities associated with CAS number 225667-16-3, with a focus on the likely candidate, 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid.

Executive Summary: A Tale of Two Molecules

In the landscape of chemical procurement and research, the unique Chemical Abstracts Service (CAS) number is a cornerstone of compound identification. However, investigations into CAS number 225667-16-3 reveal a critical discrepancy in its associated chemical identity across various commercial suppliers. This guide addresses this ambiguity, providing a detailed overview of the two distinct molecules erroneously linked to this single CAS number: 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid and 3-(2-Carboxyethyl)cytosine .

Through a careful review of available data, this document establishes that 3-(2-Carboxyethyl)cytosine is correctly identified by its own unique CAS number, 50615-41-3 . This strongly suggests that CAS 225667-16-3 is the designation for 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid .

This guide will proceed with a technical overview of 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid as the probable, albeit unconfirmed, entity for CAS 225667-16-3. It will also provide details on 3-(2-Carboxyethyl)cytosine to ensure clarity and prevent misidentification. Crucially, this document underscores the imperative for researchers to perform rigorous analytical verification of any material procured under CAS 225667-16-3.

The Primary Candidate: 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid

Assuming the process of elimination holds, CAS 225667-16-3 most likely refers to 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid. This substituted imidazole derivative presents a structure of interest for medicinal chemistry and materials science due to the versatile nature of the imidazole core. Imidazole-containing compounds are known to play roles in various biological processes and are key components in many pharmaceuticals.[1]

Physicochemical Properties

The following table summarizes the available physicochemical properties for 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid. It is important to note that this data is primarily sourced from supplier catalogs and has not been independently verified in a peer-reviewed publication.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₃ | Chem-Impex |

| Molecular Weight | 183.16 g/mol | Chem-Impex |

| Appearance | Yellowish-brown solid | Chem-Impex |

| Purity | ≥98% (Assay) | Chem-Impex |

| Melting Point | 102-108 °C | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

Potential Applications and Research Context

While specific experimental data for CAS 225667-16-3 is limited, the structural motifs of 4-acetamido-1-methyl-1H-imidazole-2-carboxylic acid suggest several areas of potential research interest:

-

Metallo-β-Lactamase (MBL) Inhibition: Derivatives of 1H-imidazole-2-carboxylic acid have been investigated as inhibitors of MBLs, enzymes that confer bacterial resistance to carbapenem antibiotics.[2] The structural features of this compound make it a candidate for similar structure-activity relationship studies.

-

Coordination Chemistry: The imidazole ring and carboxylic acid group provide potential coordination sites for metal ions. Imidazole derivatives are widely used as ligands in the synthesis of metal-organic frameworks (MOFs) and other coordination complexes with applications in catalysis and materials science.[3]

-

Medicinal Chemistry Scaffolding: The substituted imidazole core is a privileged structure in medicinal chemistry.[1] This compound could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities.

The Case of Misidentification: 3-(2-Carboxyethyl)cytosine

Several suppliers have incorrectly associated CAS 225667-16-3 with 3-(2-Carboxyethyl)cytosine. However, this compound has a distinct and verified CAS number: 50615-41-3 .

Scientific Context and Properties

3-(2-Carboxyethyl)cytosine is primarily studied in the context of toxicology and carcinogenesis. It is a known DNA adduct formed by the reaction of cellular DNA with β-propiolactone, a probable human carcinogen.[4] Its formation in DNA can lead to mutations and contribute to the initiation of cancer. It is also an adduct formed from exposure to acrylonitrile, another industrial chemical and suspected carcinogen.[5]

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O₃ | ACS Publications[4] |

| Molecular Weight | 183.16 g/mol | ACS Publications[4] |

| Scientific Role | DNA Adduct, Biomarker of exposure | ACS Publications[4][5] |

The presence of this distinct CAS number for 3-(2-Carboxyethyl)cytosine is strong evidence that its association with 225667-16-3 is erroneous. Researchers specifically interested in this DNA adduct should use CAS number 50615-41-3 for all procurement and database searches.

Mandatory Workflow: Compound Verification

Given the ambiguity surrounding CAS 225667-16-3, it is paramount that any laboratory acquiring this material perform rigorous identity confirmation. The following workflow is strongly recommended.

Sources

Whitepaper: A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Aminopyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Aminopyridine Scaffold

Aminopyridines, derivatives of pyridine bearing an amino group, represent a class of heterocyclic compounds with profound significance in medicinal chemistry and drug discovery.[1][2] Their unique structural and electronic properties allow them to interact with a vast array of biological targets, leading to a wide spectrum of pharmacological activities.[2] These activities range from antibacterial and anticancer to potent modulation of ion channels, making them privileged scaffolds in the development of new therapeutics.[2][3][4] For instance, 2-aminopyridine is a foundational building block for synthesizing diverse biological molecules, valued for its low molecular weight and straightforward reactivity that minimizes side reactions.[5][6] This guide provides a comprehensive overview of the modern workflow for identifying and developing novel aminopyridine derivatives, from initial discovery strategies and chemical synthesis to rigorous isolation and characterization.

Part 1: Strategies for the Discovery of Novel Aminopyridine Hits

The journey to a novel therapeutic agent begins with identifying a "hit"—a molecule that shows desired activity against a biological target. The choice of discovery strategy is pivotal and is dictated by the nature of the target and available resources.

Causality in Discovery: Why Choose One Path Over Another?

-

Target-Based vs. Phenotypic Screening: A target-based approach, such as screening for inhibitors of a specific enzyme like Janus kinase 2 (JAK2), is chosen when the biological mechanism of a disease is well understood.[7] Conversely, phenotypic screening (e.g., testing for antibacterial activity on whole cells) is employed when the precise molecular target is unknown, allowing for the discovery of compounds with novel mechanisms of action.[3]

-

Rational Design for Known Targets: For well-characterized targets like voltage-gated potassium channels, rational design is highly effective.[4][8] By understanding the structure of the binding site, chemists can design aminopyridine derivatives with specific modifications intended to enhance potency and selectivity, a process heavily reliant on Structure-Activity Relationship (SAR) studies.[2][7] Molecular docking simulations are an indispensable tool in this approach, providing computational predictions of how a designed molecule will bind to its target, thereby prioritizing the most promising candidates for synthesis.[3][9]

Modern Discovery Workflow

The contemporary discovery process is an integrated loop of computational and experimental techniques designed to maximize efficiency.

Caption: Workflow for modern aminopyridine drug discovery.

Part 2: Efficient Synthesis of Aminopyridine Derivatives

The synthesis of the aminopyridine core and its derivatives has evolved significantly. While classical methods often require harsh conditions and produce low yields, modern techniques offer milder, more efficient, and highly versatile alternatives.[1]

The Power of Multicomponent Reactions (MCRs)